molecular formula C16H21N5O B2386198 N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide CAS No. 1311766-72-9

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide

Cat. No.: B2386198
CAS No.: 1311766-72-9
M. Wt: 299.378
InChI Key: PWXBIUIAGVYPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyanocyclohexyl group and a pyridopyrimidine moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridopyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the cyanocyclohexyl group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate.

    Coupling of the intermediates: The final step involves coupling the pyridopyrimidine core with the cyanocyclohexyl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the cyanocyclohexyl group.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide can be compared with other pyridopyrimidine derivatives, such as:

    N-(4-(4-Chlorophenyl)-6-hydrazineyl-7H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide: Known for its inhibitory activity against specific kinases.

    Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their cytotoxic activities against various cancer cell lines.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages in certain therapeutic or industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-11-16(5-2-1-3-6-16)20-15(22)10-21-7-4-13-8-18-12-19-14(13)9-21/h8,12H,1-7,9-10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXBIUIAGVYPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.